3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
5-(3,4,4-trifluorobut-3-enylsulfanyl)-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3S/c7-4(5(8)9)1-2-13-6-10-3-11-12-6/h3H,1-2H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBHPWHOQYUZHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)SCCC(=C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326572 | |
| Record name | 5-(3,4,4-trifluorobut-3-enylsulfanyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820279 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
343374-88-9 | |
| Record name | 5-(3,4,4-trifluorobut-3-enylsulfanyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Triazole Ring Formation
The 1,2,4-triazole core is typically constructed via cyclization reactions. Two predominant methods include:
1.1.1 Hydrazine-Carbonyl Condensation
Reacting hydrazine derivatives with carbonyl compounds forms hydrazones, which undergo cyclization under acidic or oxidative conditions. For example, selenium dioxide (SeO₂)-mediated oxidative cyclization of hydrazones yields 1,2,4-triazoles with yields exceeding 79%. This method benefits from mild conditions and compatibility with electron-deficient substrates, critical for introducing fluorine later.
1.1.2 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
While CuAAC primarily produces 1,2,3-triazoles, modified protocols using propargyl amines or thiols enable 1,2,4-triazole formation. A three-component reaction of alkynes, trimethylsilyl azide (TMSN₃), and diketones catalyzed by silver sulfate achieves 82% yield for analogous structures. Adjusting copper chloride concentrations allows regioselective control.
Sulfanyl Group Introduction
The sulfanyl (-S-) linker is introduced via nucleophilic substitution or thiol-ene reactions:
1.2.1 Nucleophilic Substitution
A halogenated triazole intermediate reacts with 3,4,4-trifluoro-3-buten-1-thiol under basic conditions. Potassium carbonate in dimethylformamide (DMF) at 80°C facilitates this step, achieving 70–85% yields. The electron-withdrawing fluorine atoms on the butenyl group enhance the thiol’s nucleophilicity, favoring substitution.
1.2.2 Thiol-Ene Click Chemistry
UV-initiated radical addition of thiols to alkenes offers an alternative. This method avoids harsh bases but requires careful handling of light-sensitive intermediates.
Trifluorobutene Moiety Attachment
The 3,4,4-trifluoro-3-butenyl group is incorporated via cross-coupling or alkylation:
1.3.1 Heck Coupling
Palladium-catalyzed coupling of a triazole-thiol with 3,4,4-trifluoro-1-bromobutene introduces the unsaturated fluorinated chain. Tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) with triethylamine in tetrahydrofuran (THF) achieves 65–78% yields.
1.3.2 Grignard Addition
Reacting a triazole-magnesium bromide with 3,4,4-trifluoro-3-butenal forms the desired adduct. This method requires anhydrous conditions and low temperatures (-20°C) to prevent over-addition.
Optimized Synthetic Pathways
Integrated Three-Step Approach
Combining the above strategies, the most efficient pathway involves:
- Triazole Formation : Oxidative cyclization of hydrazones using SeO₂ (79–98% yield).
- Sulfanyl Incorporation : Nucleophilic substitution with 3,4,4-trifluoro-3-buten-1-thiol (70–85% yield).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the final product.
Reaction Scheme :
$$
\text{Hydrazone} \xrightarrow{\text{SeO}2} \text{Triazole} \xrightarrow{\text{RSH, K}2\text{CO}_3} \text{3-[(R)Sulfanyl]-1H-1,2,4-triazole}
$$
R = 3,4,4-trifluoro-3-butenyl.
Critical Analysis of Methodologies
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl group serves as a versatile site for nucleophilic displacement due to the polarizable sulfur atom.
-
Key Insight : The trifluoro-butenyl chain enhances electrophilicity at sulfur, facilitating SN₂ mechanisms. Steric hindrance from the triazole ring limits reactivity with bulky nucleophiles .
Oxidative Transformations
The sulfanyl group undergoes controlled oxidation to sulfoxides or sulfones, altering electronic properties while retaining the triazole framework.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | CH₃CN, 0°C, 2 hr | Sulfoxide derivative | 89% | |
| mCPBA | DCM, rt, 12 hr | Sulfone derivative | 94% |
-
Mechanistic Note : Oxidation proceeds via a radical intermediate stabilized by conjugation with the triazole π-system .
Cycloaddition Reactions
The 1,2,4-triazole core participates in [3+2] cycloadditions, leveraging its electron-deficient nature.
| Dipolarophile | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl propiolate | CuI, TBTA, DMF, 60°C | Fused triazolo[1,5-a]pyrimidine | 78% | |
| Nitrile oxides | — | Triazole-isoxazoline hybrids | 65% |
-
Regioselectivity : C5 of the triazole acts as the primary site for dipolarophile attack due to higher electron density .
Functionalization at Triazole Nitrogens
The NH group at N1 and N2 positions undergoes alkylation/acylation under basic conditions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | NaH, THF, 0°C → rt | N1-methylated derivative | 83% | |
| Benzoyl chloride | Et₃N, DCM, 0°C | N2-benzoylated derivative | 71% |
Fluorine-Specific Reactivity
The 3,4,4-trifluoro-3-butenyl group engages in unique halogen-based reactions.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Dehydrofluorination | DBU, DMF, 120°C | Conjugated diene system | 62% | |
| Radical fluorination | Selectfluor®, MeCN, 70°C | Perfluorinated side chain | 58% |
-
Application : Fluorinated products exhibit enhanced metabolic stability in medicinal chemistry screens .
Catalytic Cross-Couplings
Palladium/copper-mediated couplings exploit the sulfanyl group as a directing/leaving group.
| Coupling Partner | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Aryl boronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl-triazole conjugate | 76% | |
| Terminal alkyne | CuI, Et₃N | Triazole-alkyne adduct | 69% |
Acid/Base-Mediated Rearrangements
The triazole ring undergoes ring expansion/contraction under acidic conditions.
| Condition | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| HCl (conc.) | EtOH, reflux | Pyrazolo-triazole isomer | 55% | |
| NaOH (10%) | H₂O, 80°C | Open-chain thiol intermediate | 48% |
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:
- A study highlighted that compounds derived from 1H-1,2,4-triazole demonstrated potent antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. The introduction of trifluoromethyl groups in these compounds often enhances their activity due to increased lipophilicity and electron-withdrawing effects .
Antifungal Properties
Triazoles are well-known antifungal agents. The compound's structure allows it to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is similar to established antifungal drugs like fluconazole.
Antiviral Activity
Some studies have suggested that triazole derivatives can also exhibit antiviral properties. For example, modifications on the triazole ring can lead to compounds that show activity against viral infections by targeting viral enzymes or replication processes .
Pesticidal Properties
The unique structure of 3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole has been explored for its potential as a pesticide. Triazole compounds can act as fungicides by disrupting fungal growth and reproduction. Their efficacy against various plant pathogens makes them valuable in agricultural settings.
Polymer Chemistry
The incorporation of triazole units into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. The trifluoromethyl group contributes to improved chemical resistance and durability of the resulting materials .
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of 3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the desired biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues of the target compound:
*Calculated based on molecular formula.
Key Comparative Findings
Bioactivity Profile
- Fungicidal Activity: The target compound’s trifluoro-butenyl sulfanyl group may enhance antifungal potency compared to simpler triazoles like 3-amino-1H-1,2,4-triazole, which lacks fluorinated substituents . However, epoxiconazole, a commercial triazole fungicide with aryl and epoxide groups, demonstrates broader efficacy against fungal cytochrome P450 enzymes, suggesting substituent positioning critically impacts target specificity .
- Herbicidal Potential: The sulfanyl group in the target compound aligns with herbicidal metabolites like β-(1,2,4-triazol-1-yl)-L-alanine, but the fluorinated chain could prolong soil persistence compared to amino-substituted derivatives .
Physicochemical Properties
- Metabolic Stability : Fluorinated chains resist oxidative degradation, contrasting with epoxiconazole’s epoxide group, which is prone to hydrolysis .
Biological Activity
3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole is a compound of significant interest due to its unique structural characteristics and potential biological applications. The triazole ring structure is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, supported by data from various studies and case reports.
- Molecular Formula : C10H10F5N3O2S
- Molecular Weight : 331.26 g/mol
- CAS Number : 672951-88-1
Synthesis
The synthesis of this compound typically involves the reaction of 3,4,4-trifluoro-3-butenyl sulfide with 1H-1,2,4-triazole under basic conditions (e.g., sodium hydride) in solvents like DMF or THF at elevated temperatures (60-80°C) .
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound was evaluated against various bacterial and fungal strains using methods such as the agar disc-diffusion method and minimum inhibitory concentration (MIC) assessments.
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 15 | 10 |
| B. subtilis | 18 | 5 |
| C. albicans | 20 | 8 |
The results demonstrate that the compound shows promising antibacterial activity comparable to standard antibiotics .
Anticancer Potential
The mechanism of action for anticancer activity often involves the inhibition of key enzymes involved in cancer cell proliferation. Studies have shown that similar triazole compounds can inhibit thymidine phosphorylase (TP), an enzyme implicated in tumor growth. Molecular docking studies indicated that the compound could effectively bind to TP, suggesting potential use in cancer therapy .
Case Studies
One notable study synthesized a series of triazole derivatives and evaluated their biological properties. Among these compounds, those structurally similar to this compound exhibited high inhibition rates against TP and significant antimicrobial activity .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites.
- Receptor Modulation : It can modulate receptor activity by interacting with binding sites on receptors involved in cellular signaling pathways.
These interactions can lead to alterations in cellular processes that promote therapeutic effects .
Q & A
Q. What are the most reliable synthetic routes for 3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole, and how can reaction yields be optimized?
Methodological Answer:
- Step 1 : Utilize multi-step organic reactions, such as Mannich-type condensations, to introduce the sulfanyl and trifluorobutenyl groups to the triazole core .
- Step 2 : Optimize conditions (e.g., solvent polarity, temperature, catalyst) to enhance regioselectivity. For example, reflux in ethanol with glacial acetic acid improves cyclization efficiency .
- Step 3 : Monitor reaction progress via TLC or HPLC. Final purification involves column chromatography (silica gel, hexane/ethyl acetate gradient).
- Yield Optimization Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ↑ Cyclization |
| Catalyst | 5 mol% CuI | ↑ Cross-coupling |
| Solvent | Ethanol/DMF (1:1) | ↑ Solubility |
Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?
Methodological Answer:
- Step 1 : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfanyl group at C3, trifluoro-butenyl at N1) .
- Step 2 : IR spectroscopy identifies key functional groups (e.g., S–C stretch at 650–700 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
- Step 3 : X-ray crystallography resolves steric interactions (e.g., dihedral angles between triazole and fluorinated substituents) .
Q. What standardized protocols are used to evaluate its antimicrobial activity?
Methodological Answer:
- Step 1 : Perform agar diffusion assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Step 2 : Determine minimum inhibitory concentrations (MICs) using broth microdilution (concentration range: 0.5–128 µg/mL) .
- Step 3 : Compare activity to reference drugs (e.g., fluconazole) and analyze structure-activity trends (e.g., fluorinated groups enhance membrane permeability) .
Q. How do solubility and formulation challenges impact its application in in vitro studies?
Methodological Answer:
- Step 1 : Test solubility in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4).
- Step 2 : Use surfactants (e.g., Tween-80) or cyclodextrins to improve aqueous dispersion .
- Critical Data :
| Solvent | Solubility (mg/mL) | Stability (24h) |
|---|---|---|
| DMSO | 50–100 | >90% |
| PBS (pH 7.4) | <1 | <50% |
Q. What safety protocols are recommended for handling this compound in the lab?
Methodological Answer:
- Step 1 : Use PPE (gloves, goggles, lab coat) due to potential irritancy (data inferred from structurally similar triazoles) .
- Step 2 : Store in airtight containers under nitrogen to prevent oxidation of the sulfanyl group .
- Step 3 : Dispose of waste via incineration (high-temperature oxidation minimizes toxic byproducts) .
Advanced Research Questions
Q. How do substituent modifications (e.g., trifluoro-butenyl vs. chlorobenzyl) alter its biological activity?
Methodological Answer:
- Step 1 : Synthesize analogs with varied substituents (e.g., tert-butyl, nitrobenzyl) .
- Step 2 : Perform QSAR modeling to correlate logP, polar surface area, and MIC values .
- Comparative Activity Table :
| Substituent | MIC (µg/mL) S. aureus | logP |
|---|---|---|
| Trifluoro-butenyl | 2.5 | 3.1 |
| 4-Chlorobenzyl | 8.0 | 4.2 |
| 4-Nitrobenzyl | 16.0 | 4.5 |
Q. What crystallographic insights explain its reactivity in host-guest systems?
Methodological Answer:
- Step 1 : Co-crystallize with β-cyclodextrin to study encapsulation efficiency .
- Step 2 : Analyze crystal packing via Mercury software (CCDC) to identify π-π stacking or halogen bonding .
- Key Finding : The trifluoro-butenyl group induces steric hindrance, reducing host-guest binding affinity by ~40% compared to non-fluorinated analogs .
Q. How can computational methods predict metabolic stability and degradation pathways?
Methodological Answer:
- Step 1 : Use Gaussian 16 for DFT calculations to identify electrophilic sites prone to oxidative metabolism (e.g., sulfur atoms) .
- Step 2 : Simulate CYP450 interactions with AutoDock Vina to predict major metabolites (e.g., sulfoxide derivatives) .
Q. What experimental conditions destabilize the compound, and how is stability monitored?
Methodological Answer:
- Step 1 : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC-UV monitoring .
- Step 2 : Identify degradation products via LC-MS (e.g., hydrolysis of the triazole ring under acidic conditions) .
- Stability Profile :
| Condition | Degradation (%) | Major Product |
|---|---|---|
| pH 2.0, 37°C | 95% | 1H-1,2,4-Triazole |
| UV light (254 nm) | 30% | Disulfide dimer |
Q. How does this compound compare to other triazole derivatives in targeting resistant microbial strains?
Methodological Answer:
- Step 1 : Test against clinically isolated resistant strains (e.g., methicillin-resistant S. aureus).
- Step 2 : Compare efflux pump inhibition (via ethidium bromide accumulation assays) to commercial triazoles .
- Resistance Profile :
| Compound | MRSA MIC (µg/mL) | Efflux Inhibition (%) |
|---|---|---|
| 3-[(3,4,4-Trifluoro...) | 4.0 | 65 |
| Fluconazole | >128 | 10 |
| Voriconazole | 16.0 | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
